molecular formula C9H11ClN2O2 B1441645 2-Chloro-N-(3-hydroxypropyl)nicotinamide CAS No. 1183452-84-7

2-Chloro-N-(3-hydroxypropyl)nicotinamide

Cat. No.: B1441645
CAS No.: 1183452-84-7
M. Wt: 214.65 g/mol
InChI Key: ZOLCZCIDLRCTIX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound that contains 25 bonds in total, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .


Synthesis Analysis

Newly designed nicotinamide derivatives, including this compound, were synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using computational methods. The compounds were optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The molecular weight of this compound is 214.65 g/mol.

Scientific Research Applications

Inhibition of Liver Microsome Metabolism

2-Chloro-N-(3-hydroxypropyl)nicotinamide, as a derivative of nicotinamide, has implications in the study of hepatic microsomal mixed-function oxidase activity. Nicotinamide itself is known to inhibit the metabolism of substrates by liver microsomes, with different modes of inhibition depending on the substrate. For instance, it competitively inhibits the metabolism of aminopyrine and shows both competitive and non-competitive inhibition for aniline hydroxylation (Schenkman, Ball, & Estabrook, 1967).

Development of Antimicrobial Nanoemulsified Systems

Nicotinamide has been used in the formulation of polymeric nanoemulsified particles, demonstrating potential for sustained antimicrobial activity. Such formulations can combat antibiotic-resistant infections, with nicotinamide-loaded particles showing sustained release profiles and effective antibacterial activity. This suggests a role for this compound in similar nanoemulsified systems (Zidan, Ahmed, & Aljaeid, 2016).

Herbicidal Activity

A derivative of nicotinamide, N-(arylmethoxy)-2-chloronicotinamides, has been synthesized and shown to possess herbicidal activity against certain weeds. Given the structural similarity, this compound might also have potential applications in the development of novel herbicides (Yu et al., 2021).

Enhancement of Drug Solubility

Nicotinamide, a related compound, has been studied for its ability to enhance the solubility of poorly soluble drugs through complexation. This property could be relevant for this compound in pharmaceutical formulations to improve drug solubility and bioavailability (Sanghvi, Evans, & Yalkowsky, 2007).

Pharmaceutical Synthesis

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide, a structurally similar compound, has been used in the synthesis of Nevirapine, an anti-infective agent. This suggests potential pharmaceutical applications for this compound in drug synthesis (Hu, 2012).

Co-Crystal Formation

Research on the formation of co-crystals with nicotinamide and other compounds has been conducted, indicating the potential of this compound in similar applications. Co-crystal formation is significant in the development of pharmaceuticals and material science (Tchibouanga & Jacobs, 2020).

Properties

IUPAC Name

2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCZCIDLRCTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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